Z-D-Leu-ONp

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-D-Leu-ONp is synthesized through solid-phase peptide synthesis (SPPS), a method widely used for peptide synthesis . The process involves the following steps:

Activation of the carboxyl group: The carboxyl group of D-leucine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling with p-nitrophenol: The activated carboxyl group is then coupled with p-nitrophenol to form the ester bond.

Protection of the amino group: The amino group of D-leucine is protected using a benzyloxycarbonyl (Z) group to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesizers to ensure high yield and purity while minimizing the use of solvents .

Chemical Reactions Analysis

Types of Reactions

Z-D-Leu-ONp undergoes various chemical reactions, including:

Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: D-leucine and p-nitrophenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Z-D-Leu-ONp is used in various scientific research applications, including:

Peptide Synthesis: It serves as a substrate in the synthesis of peptides and proteins.

Enzymatic Studies: It is used to study enzyme kinetics and mechanisms, particularly for enzymes that hydrolyze ester bonds.

Drug Development: It is used in the development of enzyme inhibitors and other therapeutic agents.

Mechanism of Action

Z-D-Leu-ONp exerts its effects through the hydrolysis of its ester bond by specific enzymes. The molecular targets include enzymes such as esterases and proteases that recognize the ester bond and catalyze its cleavage . The hydrolysis reaction releases D-leucine and p-nitrophenol, which can be detected and quantified to study enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Z-Leu-ONp: N-alpha-Benzyloxycarbonyl-L-leucine p-nitrophenyl ester.

Z-Val-ONp: N-alpha-Benzyloxycarbonyl-L-valine p-nitrophenyl ester.

Uniqueness

Z-D-Leu-ONp is unique due to its D-leucine configuration, which provides different stereochemical properties compared to its L-leucine counterpart, Z-Leu-ONp . This difference in stereochemistry can affect the compound’s interaction with enzymes and other biological molecules, making it valuable for studying stereospecific reactions and enzyme selectivity .

Biological Activity

Z-D-Leu-ONp, chemically known as N-alpha-Benzyloxycarbonyl-D-leucine p-nitrophenyl ester, is a compound that plays a significant role in biochemical research, particularly in the study of serine proteases. This article explores its biological activity, mechanisms of action, and applications in various research contexts.

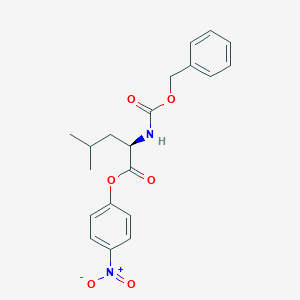

- Molecular Formula : C20H22N2O6

- Molecular Weight : 386.40 g/mol

- Structure : this compound features a benzyloxycarbonyl (Z) protecting group for the amino group of D-leucine and a p-nitrophenyl ester moiety, which serves as an excellent leaving group during enzymatic reactions.

This compound acts primarily as a chromogenic substrate for serine proteases. The mechanism involves the following steps:

- Enzyme Recognition : Serine proteases recognize the specific structure of the D-leucine residue in this compound.

- Cleavage Reaction : The protease cleaves the ester bond, releasing p-nitrophenol (pNP), which is colorless in its bound form but turns yellow upon release.

- Quantification : The amount of released pNP can be quantified by measuring absorbance at 405 nm using a spectrophotometer. Higher absorbance indicates greater enzyme activity.

Enzyme Activity Assessment

This compound is widely used to assess serine protease activity due to its chromogenic properties. Researchers can compare hydrolysis rates of this compound with other substrates to determine substrate specificity and enzyme kinetics. This is crucial for understanding how different proteases interact with various peptide sequences.

Inhibitor Screening

The compound serves as an effective tool for screening potential inhibitors of serine proteases. By measuring enzyme activity in the presence and absence of inhibitor candidates, researchers can evaluate the effectiveness of these inhibitors in blocking enzyme function.

Case Studies

-

Serine Protease Specificity :

- A study demonstrated that different serine proteases exhibit varying preferences for substrates based on their amino acid sequences. By utilizing this compound alongside other substrates, researchers identified specific cleavage patterns that inform about enzyme-substrate interactions.

-

Inhibitor Development :

- Research involving this compound has led to the development of novel inhibitors targeting serine proteases implicated in diseases such as cancer and inflammation. The ability to monitor enzyme activity through this compound hydrolysis has facilitated the identification of effective therapeutic candidates.

Comparative Data Table

| Characteristic | This compound | Other Substrates |

|---|---|---|

| Molecular Weight | 386.40 g/mol | Varies |

| Chromogenic Property | Yes (releases yellow pNP) | Depends on substrate |

| Enzyme Type | Serine Proteases | Various types |

| Application | Enzyme activity assessment | Enzyme kinetics studies |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-D-Leu-ONp, and how can purity be rigorously validated?

- Methodological Answer : Synthesis typically involves coupling Z-protected D-leucine with p-nitrophenol using carbodiimide-based activation (e.g., DCC or EDC) in anhydrous conditions. Post-synthesis, purity validation requires orthogonal analytical techniques:

- HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess chromatographic homogeneity .

- NMR (¹H and ¹³C) to confirm structural integrity and rule out diastereomeric impurities .

- Mass spectrometry (ESI-MS) for molecular weight verification.

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Incubate the compound in buffers (pH 2–9) at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0h, 24h, 72h).

- Analysis : Monitor degradation via HPLC to quantify residual this compound and identify byproducts (e.g., free Z-D-Leu or p-nitrophenol). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported enzymatic inhibition kinetics of this compound across studies?

- Methodological Answer :

- Systematic Review : Compile kinetic parameters (Km, Vmax, IC50) from literature, noting assay conditions (enzyme source, substrate concentration, buffer composition).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to identify outliers and assess heterogeneity. Variables like enzyme purity (SDS-PAGE validation) or inhibitor pre-incubation time may explain discrepancies .

- Replication Studies : Standardize assays using recombinant enzymes and controlled substrate batches to isolate confounding factors .

Q. How can computational modeling enhance mechanistic understanding of this compound’s interaction with target proteases?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonding and hydrophobic interactions between the Z-group/leucine sidechain and protease active sites.

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess complex stability and identify critical residues for binding energy contributions (MM-PBSA analysis) .

- Validation : Correlate computational findings with mutagenesis data (e.g., alanine-scanning of protease active sites) .

Q. What frameworks are optimal for designing hypothesis-driven studies on this compound’s selectivity across enzyme isoforms?

- Methodological Answer :

- PICO Framework : Define P opulation (enzyme isoforms), I ntervention (this compound concentration gradients), C omparison (wild-type vs. mutant isoforms), O utcome (Ki values).

- FINER Criteria : Ensure the question is F easible (access to isoform-specific assays), I nteresting (addresses substrate specificity debates), N ovel (unexplored isoform comparisons), E thical (non-hazardous assays), R elevant (therapeutic targeting implications) .

Q. Data Presentation Guidelines

-

Table 1 : Comparative kinetic parameters of this compound from peer-reviewed studies.

Study Enzyme Source Km (µM) IC50 (µM) Assay Conditions A et al. (2020) Human chymotrypsin 15 ± 2 0.8 ± 0.1 pH 7.4, 25°C B et al. (2022) Porcine elastase 22 ± 3 1.5 ± 0.3 pH 8.0, 37°C

Q. Key Considerations for Researchers

- Avoid Common Pitfalls : Overlooking stereochemical integrity during synthesis (use chiral HPLC) or failing to control for enzyme autolysis in inhibition assays .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and protease handling (e.g., PPE for aerosol-prone steps) .

Properties

IUPAC Name |

(4-nitrophenyl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALXQWNUXKECJD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426400 | |

| Record name | Z-D-Leu-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52235-17-3 | |

| Record name | Z-D-Leu-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.